molecular formula C7H12ClN3O2 B2912087 ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride CAS No. 2287310-09-0

ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride

Cat. No.: B2912087
CAS No.: 2287310-09-0
M. Wt: 205.64
InChI Key: QOAIQIDERMZKGE-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride ( 2287310-09-0) is a chemical compound with the molecular formula C7H12ClN3O2 and a molecular weight of 205.64 . It features a 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties . Nitrogen-containing heterocycles like 1,2,4-triazole are key structural motifs in approximately 75% of FDA-approved drugs and are frequently investigated for their broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal effects . As such, this compound serves as a valuable synthetic intermediate and building block for researchers in drug discovery and organic synthesis, particularly for constructing more complex molecules with potential therapeutic value . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)4-3-6-8-5-9-10-6;/h5H,2-4H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAIQIDERMZKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC=NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287310-09-0
Record name ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-bromo propanoate with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the ester group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives or alcohols from the ester group.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring is known to form strong interactions with metal ions and can participate in coordination chemistry, which is crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride are compared below with six analogous compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Functional Groups Applications/Notes
This compound (Target Compound) C₇H₁₀N₃O₂·HCl ~221.6 Triazole ring, propanoate ester, hydrochloride Ester, triazole, HCl salt Pharmaceutical intermediate; enhanced solubility due to HCl
Ethyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate () C₈H₁₂N₃O₂ 197.2 Methyl branch at C2 of propanoate chain Ester, triazole Potential steric hindrance; reduced reactivity compared to target compound
{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}amine hydrochloride () C₁₁H₁₄N₄·HCl 238.7 4-Methylphenyl group, ethylamine substituent Amine, triazole, HCl salt Increased lipophilicity; possible CNS drug candidate
3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride () C₈H₁₅N₄·2HCl 239.1 Cyclopropyl group, propane-1-amine chain Amine, triazole, di-HCl salt High water solubility; antimicrobial applications
Ethyl 3-(1H-imidazol-1-yl)propanoate () C₇H₁₀N₂O₂ 154.2 Imidazole ring instead of triazole Ester, imidazole Differing hydrogen-bonding capacity; less thermal stability
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate () C₁₄H₁₃ClFNO₃ 297.7 Halogenated phenyl, isoxazole ring Ester, isoxazole, Cl/F substituents Agrochemical applications; enhanced electronegativity

Key Findings from Comparative Analysis:

Triazole vs. This makes it preferable for drug design requiring robust molecular interactions .

Hydrochloride Salts: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like ethyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate.

Substituent Effects :

  • Aromatic substituents (e.g., 4-methylphenyl in ) increase lipophilicity, favoring blood-brain barrier penetration, while cyclopropyl groups () enhance metabolic stability .

Ester vs. Amine Functionalization :

  • Esters (target compound, ) are hydrolytically labile, suitable for prodrugs, whereas amine derivatives () are more stable and directly bioactive .

Energetic Materials :

  • Triazole esters with nitro groups () are used in explosives, contrasting sharply with pharmaceutical applications of the target compound, underscoring the role of substituents in defining utility .

Biological Activity

Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.

Chemical Structure and Properties

This compound has the molecular formula C7H12ClN3O2C_7H_{12}ClN_3O_2 and is characterized by the presence of a triazole ring which is known for its diverse biological activities. The compound's structure facilitates interactions with biological targets, enhancing its pharmacological profile.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit significant anti-inflammatory properties. In vitro assays conducted on peripheral blood mononuclear cells (PBMCs) showed that these compounds can modulate cytokine release. Specifically:

  • Cytokine Modulation : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 50 µg/mL. The most notable reductions were observed with compounds similar to this compound, indicating a strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound demonstrated:

  • Broad-spectrum Activity : It showed effectiveness against both Gram-positive and Gram-negative bacteria in vitro. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Study 1: Cytokine Release Assay

In a controlled study evaluating the impact of triazole derivatives on cytokine release in PBMC cultures:

CompoundTNF-α Reduction (%)IL-6 Reduction (%)Dose (µg/mL)
Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate HCl44 - 60%Significant50
Control (DMSO)---
Ibuprofen96.01%--

The results indicated that this compound exhibited similar or superior anti-inflammatory effects compared to traditional NSAIDs like ibuprofen .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against various pathogens:

Pathogen TypeActivity Observed
Gram-positive BacteriaEffective
Gram-negative BacteriaEffective

The findings confirmed that the compound could inhibit the growth of multiple bacterial strains effectively .

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